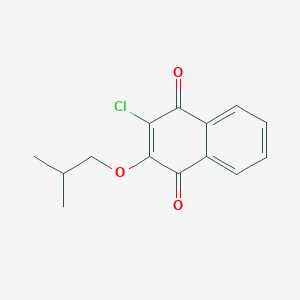
2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2-methylpropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthoquinones .
Aplicaciones Científicas De Investigación
2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other naphthoquinone derivatives.
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione involves its interaction with cellular components. In biological systems, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities. The compound may also interact with specific enzymes and proteins, disrupting their normal functions and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(3-methoxypropylimino)naphthalene-1,4-dione
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione
Uniqueness
Compared to similar compounds, 2-Chloro-3-(2-methylpropoxy)naphthalene-1,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other naphthoquinone derivatives .
Propiedades
Número CAS |
89131-27-1 |
|---|---|
Fórmula molecular |
C14H13ClO3 |
Peso molecular |
264.70 g/mol |
Nombre IUPAC |
2-chloro-3-(2-methylpropoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO3/c1-8(2)7-18-14-11(15)12(16)9-5-3-4-6-10(9)13(14)17/h3-6,8H,7H2,1-2H3 |
Clave InChI |
QAPIJSATXMRTTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


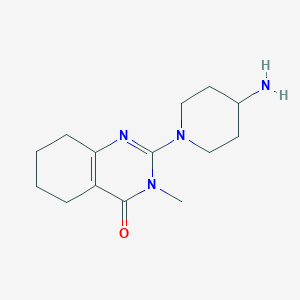
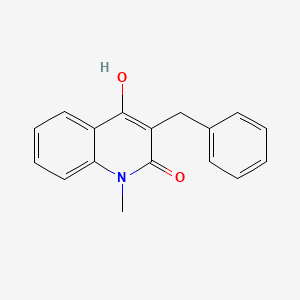

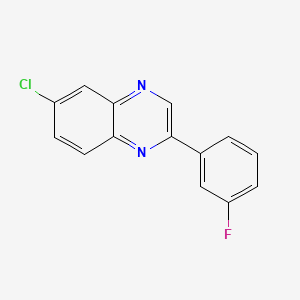

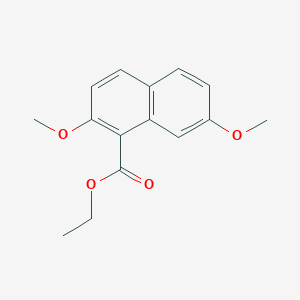
![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
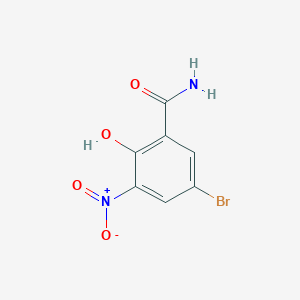




![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
